molecular formula C25H26N4OS B2619623 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-46-5

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2619623
CAS No.: 851971-46-5
M. Wt: 430.57
InChI Key: GUQMFNBAKFRRMR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a complex organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea typically involves the reaction of a substituted aniline with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, and may include additional steps such as crystallization and recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for catalysis and material science.

Biology

Biologically, thioureas are known for their antimicrobial and antifungal properties. This compound may be investigated for its potential use in developing new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, thioureas are explored for their potential as anticancer agents. The compound may be tested for its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

Industrially, thioureas are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. This compound may have applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
  • 3-(4-methoxyphenyl)-1-(2-(1H-indol-3-yl)ethyl)thiourea
  • 1-(4-methoxyphenyl)-3-(2-(2-methyl-1H-indol-3-yl)ethyl)urea

Uniqueness

The unique combination of functional groups in 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-18-22(23-8-3-4-9-24(23)27-18)14-16-29(17-20-7-5-6-15-26-20)25(31)28-19-10-12-21(30-2)13-11-19/h3-13,15,27H,14,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQMFNBAKFRRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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